
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone" is a structurally complex molecule that may have potential applications in various fields of chemistry and biology. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us understand the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that aim to introduce specific functional groups to achieve desired biological activities. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared to obtain inhibitors of type III secretion in Gram-negative bacteria, indicating that similar synthetic strategies could be applied to the compound of interest .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and confirmed by single crystal X-ray diffraction studies. For example, the piperidine ring in a related compound adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral . These findings suggest that the compound "this compound" may also exhibit a complex geometry that could be elucidated using similar analytical methods.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include substitution reactions, as seen in the synthesis of a compound where a substitution reaction was used to introduce a 2,5-Dichloro-benzenesulfonyl group . This indicates that the compound of interest may also be synthesized or modified through substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using thermal analysis techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), revealing stability in certain temperature ranges . Additionally, the electronic properties such as the HOMO-LUMO energy gap have been evaluated using density functional theory calculations, which could be indicative of the compound's reactivity and stability . The intermolecular interactions and the molecular electrostatic potential map have been used to identify reactive sites on the molecular surface, which could be relevant for understanding the reactivity of the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A compound structurally related to the title compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, demonstrated antiproliferative activity. Its structure was characterized using various spectroscopic methods, showing a chair conformation for the piperidine and morpholine rings and stability provided by inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
Antitubercular Activities
- In a study evaluating antitubercular activities, compounds with a structure similar to the title compound showed minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.12 μg/mL against Mycobacterium tuberculosis (Bisht et al., 2010).
- Another research synthesized 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives, which demonstrated good antitubercular and antifungal activity (Syed et al., 2013).
Antimicrobial Activities
- Synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, related to the title compound, showed good antimicrobial activity against various bacterial and fungal strains (Mallesha & Mohana, 2014).
Antibacterial Agents
- Acetylenic derivatives of a substituted 1, 3, 4-thiadiazole, with a similar structure to the title compound, were synthesized and found to have potential as antibacterial and antifungal agents (Tamer & Qassir, 2019).
Anti-arrhythmic Activity
- Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives were synthesized and some showed significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Neuroprotective Activities
- Aryloxyethylamine derivatives, structurally related to the title compound, were synthesized and evaluated for neuroprotective effects in vitro and in vivo. These compounds showed potent neuroprotection against glutamate-induced cell death and ischemic stroke (Zhong et al., 2020).
Wirkmechanismus
Target of Action
The primary target of this compound is glutaminase 1 (GLS1) . GLS1 is an enzyme that plays a crucial role in the conversion of glutamine to glutamate, a critical step in cellular metabolism and energy production.
Mode of Action
The compound interacts with GLS1, inhibiting its activity . This inhibition disrupts the normal metabolic processes of the cell, particularly those reliant on the conversion of glutamine to glutamate. The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
By inhibiting GLS1, the compound affects the glutaminolysis pathway . This pathway is responsible for the conversion of glutamine to glutamate, which is then used in various cellular processes, including the citric acid cycle (also known as the Krebs cycle or TCA cycle), a key component of cellular respiration. Disruption of this pathway can lead to a decrease in energy production and potentially induce cell death.
Pharmacokinetics
The compound’s potency levels were prognosticated via chemical descriptors and molecular field delineations
Result of Action
The inhibition of GLS1 and the disruption of the glutaminolysis pathway can lead to a decrease in cellular energy production. This can induce cell death, particularly in cells that are heavily reliant on this pathway, such as cancer cells . Therefore, this compound may have potential as an antineoplastic agent.
Eigenschaften
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c18-13-3-1-12(2-4-13)17(7-8-17)15(22)21-9-5-14(6-10-21)23-16-20-19-11-24-16/h1-4,11,14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFONUXPVRKMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2507936.png)
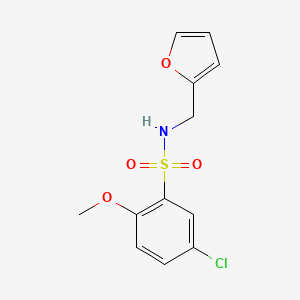

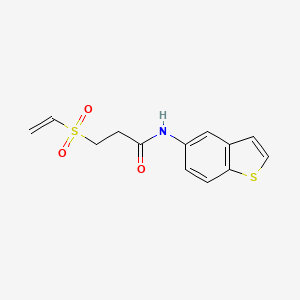
![4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2507942.png)
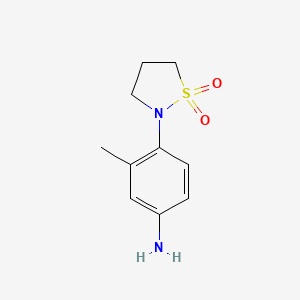
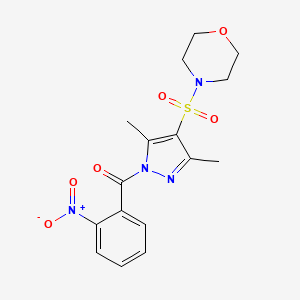
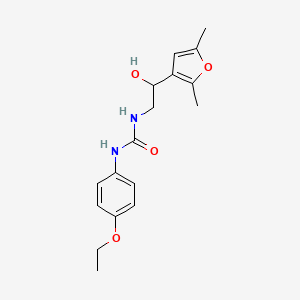
![N2,N5-bis(6-fluorobenzo[d]thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2507946.png)
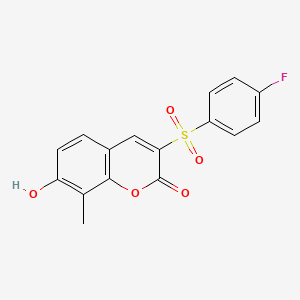
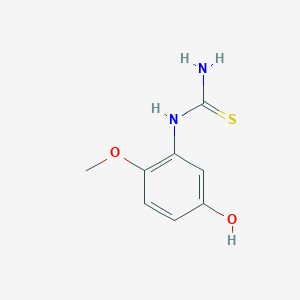
![3-butyl-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2507950.png)
![5-bromo-6-chloro-N-[2-(2-methoxyethoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2507955.png)
![Sodium;2-(6-bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2507956.png)